1-(1H-indol-6-yl)-2-(methylamino)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-6-yl)-2-(methylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-7-11(14)9-3-2-8-4-5-13-10(8)6-9/h2-6,11-14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZQSMDZUQQWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC2=C(C=C1)C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396047 | |
| Record name | 1-(1H-indol-6-yl)-2-(methylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314727-60-1 | |
| Record name | 1-(1H-indol-6-yl)-2-(methylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Methodological Innovations for 1 1h Indol 6 Yl 2 Methylamino Ethanol
Historical and Current Synthetic Routes to the Indole-Ethanolamine Core
The indole-ethanolamine scaffold is a common structural motif in a variety of biologically active compounds. Historically, the synthesis of such structures has relied on classical indole (B1671886) syntheses followed by functional group manipulations to introduce the ethanolamine (B43304) side chain.
A prevalent approach involves the acylation of an indole derivative at the 6-position with a suitable two-carbon electrophile, followed by the introduction of the methylamino group. For instance, a Friedel-Crafts acylation of a protected 6-lithioindole with an α-haloacetyl chloride can furnish a key α-haloketone intermediate. Subsequent displacement of the halide with methylamine (B109427) and reduction of the ketone functionality yields the desired ethanolamine core.
Modern synthetic strategies often employ more convergent and efficient methods. Cross-coupling reactions, such as the Suzuki or Heck coupling, can be utilized to attach a pre-functionalized side chain to the indole nucleus. Another contemporary approach involves the cyclization of a suitably substituted aniline (B41778) derivative to form the indole ring, with the ethanolamine side chain or a precursor already in place. For example, the Fischer indole synthesis, a classic method, can be adapted by using a substituted arylhydrazine and a ketone or aldehyde bearing the necessary side-chain components. luc.edu However, the Fischer synthesis is not always suitable for preparing 2,3-unsubstituted indoles. luc.edu
More recent innovations focus on catalytic methods that offer higher yields and better functional group tolerance. Palladium-catalyzed reactions, for example, have been developed for the construction of the indole skeleton from readily available starting materials. organic-chemistry.org
A general synthetic scheme for the indole-ethanolamine core might proceed as follows:
Indole Formation/Functionalization : Starting with a pre-functionalized aniline or indole.
Side-Chain Introduction : Acylation or alkylation at the C6 position of the indole ring.
Amine Installation : Introduction of the methylamino group, often via reductive amination or nucleophilic substitution.
Reduction : Reduction of a carbonyl group to the final alcohol.
The choice of synthetic route is often dictated by the availability of starting materials, desired scale of the reaction, and the need for stereochemical control.
Development of Stereoselective Synthetic Strategies for 1-(1H-indol-6-yl)-2-(methylamino)ethanol
The ethanolamine moiety of this compound contains a stereocenter, meaning it can exist as two enantiomers. The development of stereoselective synthetic methods to produce a single enantiomer is a critical area of research.
Asymmetric catalysis offers an elegant and efficient way to generate enantiomerically enriched products. nih.gov In the context of synthesizing chiral ethanolamine derivatives, several catalytic strategies have been explored. One prominent method is the asymmetric reduction of a prochiral ketone precursor. This is often achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand or an enzyme.
For instance, a prochiral α-amino ketone can be enantioselectively reduced to the corresponding amino alcohol. Catalysts based on ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands have proven effective in such transformations. Biocatalysis, employing enzymes like alcohol dehydrogenases (ADHs), also presents a powerful tool for the enantioselective reduction of ketones. nih.gov These enzymes can exhibit high levels of enantioselectivity and operate under mild reaction conditions. nih.gov
Another approach involves the asymmetric transfer hydrogenation of ketones, where a hydrogen donor like isopropanol (B130326) or formic acid is used in conjunction with a chiral catalyst.
Table 1: Asymmetric Catalysis Approaches
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Chiral Metal Complexes (Ru, Rh, Ir) | Asymmetric Hydrogenation | High enantioselectivity, broad substrate scope. |
| Alcohol Dehydrogenases (ADHs) | Biocatalytic Reduction | High enantioselectivity, mild conditions, environmentally benign. nih.gov |
| Chiral Brønsted Acids | Asymmetric Synthesis | Can be used to create versatile chiral frameworks. nih.gov |
Chiral Auxiliary-Mediated Syntheses of the Compound
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
In the synthesis of chiral this compound, a chiral auxiliary could be attached to the nitrogen of the methylamino group or incorporated into a precursor molecule. For example, a chiral oxazolidinone can be used to direct the stereoselective alkylation or aldol (B89426) reaction of a carbonyl compound. sigmaaldrich.com The Evans oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of enolate reactions with high diastereoselectivity.
The general sequence for a chiral auxiliary-mediated synthesis would be:
Attachment of the chiral auxiliary to the substrate.
Diastereoselective reaction to create the desired stereocenter.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
Commonly used chiral auxiliaries include derivatives of amino acids, camphor, and menthol.
Enantioselective reduction of a prochiral ketone is a direct and atom-economical method for establishing the chiral center in this compound. This can be achieved using chiral reducing agents or catalytic methods as mentioned previously.
Baker's yeast is a classic example of a biocatalyst used for the enantioselective reduction of ketones. researchgate.net It can provide access to chiral alcohols with varying degrees of enantiomeric excess. researchgate.net More sophisticated methods employ chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst.
Derivatization of a racemic mixture is another approach. This involves reacting the racemic ethanolamine with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by physical methods like crystallization or chromatography. Finally, the resolving agent is cleaved to afford the individual enantiomers.
Optimization of Reaction Conditions and Process Efficiency for Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key parameters to consider include:
Solvent Choice : Selecting a solvent that is effective, safe, and environmentally friendly.
Reagent Stoichiometry : Minimizing the use of excess reagents to reduce cost and waste.
Temperature and Pressure : Optimizing these parameters to maximize reaction rate and yield while ensuring safety.
Catalyst Loading and Turnover : In catalytic reactions, minimizing the amount of catalyst required and maximizing its lifespan are crucial for economic viability.
Work-up and Purification : Developing efficient and scalable purification methods, such as crystallization, to isolate the final product with high purity.
Process analytical technology (PAT) can be employed to monitor and control the reaction in real-time, leading to improved consistency and yield. The development of a robust and scalable synthesis is essential for the potential commercialization of any chemical compound.
Exploration of Sustainable and Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The application of these principles to the synthesis of this compound is an active area of research.
Key green chemistry strategies include:
Use of Renewable Feedstocks : Exploring starting materials derived from biomass rather than petrochemicals.
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Greener Solvents : Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. openmedicinalchemistryjournal.com
Catalysis : Employing catalytic methods (including biocatalysis) to reduce energy consumption and waste. tandfonline.combenthamdirect.com
Energy Efficiency : Utilizing methods like microwave irradiation to accelerate reaction times and reduce energy usage. tandfonline.comtandfonline.com
For example, the use of water as a solvent in certain steps of the synthesis can significantly improve the environmental profile of the process. openmedicinalchemistryjournal.com Biocatalytic reductions, as mentioned earlier, not only provide high enantioselectivity but also operate under mild, environmentally friendly conditions. The development of continuous flow processes can also contribute to a greener synthesis by improving efficiency and reducing waste.
Solvent-Free or Low-Environmental-Impact Solvents
The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. mdpi.com For the synthesis of indole derivatives, including precursors to this compound, a shift towards solvent-free conditions or the use of environmentally benign solvents like water or ethanol (B145695) is a key area of development. researchgate.netrug.nl
Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often, faster reaction times and higher yields. mdpi.comejcmpr.com For instance, the electrophilic substitution of indoles with carbonyl compounds to form bis(indolyl)methanes has been effectively carried out under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. ejcmpr.comresearchgate.net This approach could be conceptually applied to the synthesis of precursors for the target molecule. Another green technique is the use of water as a solvent, which is non-toxic, inexpensive, and non-flammable. researchgate.net Researchers have successfully synthesized various indole-containing heterocyclic compounds in aqueous media, demonstrating the viability of water for key synthetic steps. researchgate.netnih.gov For example, a one-pot, three-component synthesis of 3-aminoalkylated indoles has been achieved using water as a green solvent, showcasing a pathway to introduce the amino-functionalized side chain. nih.gov
The use of plant-based extracts and biorenewable solvents is also an emerging green approach. ejcmpr.com Ethanol, which can be derived from biomass, serves as a benign solvent for various indole syntheses, including multicomponent reactions that assemble the indole core. rug.nl These methodologies highlight a clear trend towards minimizing the environmental footprint associated with the synthesis of complex molecules like this compound.
Table 1: Examples of Low-Impact Solvent Systems in Indole Synthesis
| Reaction Type | Solvent System | Catalyst (if any) | Key Advantages |
| Electrophilic Substitution | Solvent-Free | Ceric Ammonium (B1175870) Nitrate (CAN) | Excellent yields, simple work-up researchgate.net |
| Multicomponent Reaction | Water | Taurine | Eco-friendly, use of sonication nih.gov |
| Aldehyde-Indole Condensation | Solvent-Free (Microwave) | La(OTf)₃ | Rapid, high yields, avoids hazardous solvents ejcmpr.com |
| Indole Core Assembly | Ethanol | Acid-catalyzed | Mild conditions, no metal catalyst rug.nl |
| 2-Amino-furanonitrile Synthesis | Water | None (in first step) | Catalyst-free, good yields researchgate.net |
Catalyst Development for Enhanced Selectivity and Atom Economy
Catalysis is a cornerstone of green chemistry, aiming to enhance reaction rates and selectivity while minimizing waste. jmchemsci.com The concept of atom economy, which measures the efficiency of a reaction in incorporating reactant atoms into the final product, is a critical metric for evaluating the "greenness" of a synthetic route. organic-chemistry.orgchemicalbook.comprepchem.com
For the synthesis of this compound, catalyst development focuses on two main areas: constructing the indole scaffold and introducing the chiral amino alcohol side chain with high selectivity. Catalytic asymmetric synthesis is paramount for obtaining specific enantiomers, which often have distinct biological activities. Organocatalysis, using small chiral organic molecules, has emerged as a powerful, metal-free alternative for asymmetric reactions. organic-chemistry.org For example, chiral Brønsted acids have been used for the enantioselective reduction of 3H-indoles, and bifunctional cinchona alkaloids can catalyze the asymmetric Friedel-Crafts reaction of indoles with imines to produce chiral 3-indolyl-methanamines. nih.govorganic-chemistry.org
Transition metal catalysts also play a vital role. Ruthenium pincer complexes have been developed for the direct and selective synthesis of primary amines from alcohols and ammonia, a reaction type that is highly atom-economical and relevant to forming the ethanolamine moiety. mdpi.comluc.edu Palladium-catalyzed cross-coupling reactions are instrumental in building the indole core or attaching side chains, with modern catalysts offering high turnover numbers and functioning under mild conditions. organic-chemistry.org The development of recyclable catalysts, such as polymer-based or nanoparticle catalysts, further enhances the sustainability of these processes. mdpi.comnih.gov
Table 2: Catalytic Approaches for Enhanced Atom Economy and Selectivity
| Catalytic Approach | Reaction Type | Catalyst Example | Key Outcome |
| Organocatalysis | Asymmetric Friedel-Crafts | Chiral Cinchona Alkaloid | High enantioselectivity for 3-indolyl-methanamines nih.gov |
| Organocatalysis | Asymmetric Hydrogenation | Chiral Brønsted Acid | Metal-free synthesis of optically active indolines organic-chemistry.org |
| Transition Metal Catalysis | Amination of Alcohols | Ruthenium Pincer Complex | Direct synthesis of primary amines, high atom economy mdpi.comluc.edu |
| Heterogeneous Catalysis | Electrophilic Substitution | Xanthan Perchloric Acid (XPA) | Biopolymer-derived, reusable, mild conditions nih.gov |
| Transition Metal Catalysis | Cycloisomerization | Pd/tBuONO | Avoids hazardous oxidants, scalable organic-chemistry.org |
Total Synthesis and Fragment-Based Approaches to Analogues of this compound
The total synthesis of this compound and its analogues can be envisioned through several strategic approaches, often employing fragment-based methods where the indole core and the side chain are constructed separately before being joined.
A plausible and convergent synthetic strategy involves the following key steps:
Synthesis of a 6-substituted indole precursor: A common starting point is the synthesis of a functionalized indole, such as 6-bromoindole (B116670) or 1-(1H-indol-6-yl)ethanone. chemicalbook.commdpi.com 6-Bromoindole can be prepared and subsequently used in cross-coupling reactions, such as Suzuki or Heck coupling, to introduce the desired side-chain precursor. mdpi.comnih.gov Alternatively, Friedel-Crafts acylation of indole can yield 1-(1H-indol-6-yl)ethanone, which is a versatile intermediate. jmchemsci.com
Construction and attachment of the side chain: The 2-(methylamino)ethanol (B44016) side chain can be installed using several methods.
From an α-haloketone: Starting from 1-(1H-indol-6-yl)ethanone, α-bromination would yield 2-bromo-1-(1H-indol-6-yl)ethanone. This intermediate can then undergo nucleophilic substitution with methylamine to form the α-aminoketone, followed by stereoselective reduction of the ketone to afford the desired amino alcohol.
Via epoxide ring-opening: An alternative fragment-based approach involves creating a terminal epoxide at the 6-position of the indole ring. This could be achieved from a 6-vinylindole intermediate. The subsequent ring-opening of the 6-(oxiran-2-yl)-1H-indole with methylamine would directly yield this compound. mdpi.comlibretexts.orgmasterorganicchemistry.com This reaction is typically highly regioselective, with the amine attacking the sterically less hindered carbon of the epoxide. masterorganicchemistry.com The use of chiral catalysts can achieve enantioselective ring-opening, providing access to specific stereoisomers. nih.gov
Fragment-based approaches are particularly amenable to creating a library of analogues by varying either the indole core or the side chain fragment. For example, different substituted anilines can be used in indole syntheses like the Fischer or Gassman methods to generate diverse indole scaffolds. luc.edu Similarly, a range of primary and secondary amines can be used in the epoxide ring-opening step to generate various N-substituted analogues of the target compound. This modularity is a significant advantage in medicinal chemistry for structure-activity relationship studies.
Advanced Spectroscopic and Structural Elucidation of 1 1h Indol 6 Yl 2 Methylamino Ethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. clockss.org For 1-(1H-indol-6-yl)-2-(methylamino)ethanol, a combination of 1D and 2D NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of each nucleus. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the indole (B1671886) ring, the protons of the ethanolamine (B43304) side chain, and the N-H and O-H protons. The ¹³C NMR spectrum would correspondingly show signals for the eight carbons of the indole core and the three carbons of the side chain. researchgate.netyoutube.com
Based on data from analogous 6-substituted indoles and ethanolamine side chains, a representative set of chemical shifts can be predicted. rsc.orgmdpi.com
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |
|---|---|---|---|
| 1 (N-H) | ~11.0 (br s) | - | HMBC to C-2, C-3, C-7a |
| 2 | ~7.15 (t) | ~124.5 | COSY with H-3; HMBC to C-3, C-7a |
| 3 | ~6.45 (t) | ~102.0 | COSY with H-2; HMBC to C-2, C-3a, C-4 |
| 3a | - | ~126.0 | - |
| 4 | ~7.50 (d) | ~120.0 | COSY with H-5; HMBC to C-3, C-5, C-6, C-7a |
| 5 | ~7.00 (dd) | ~121.5 | COSY with H-4, H-7; HMBC to C-4, C-6, C-7 |
| 6 | - | ~132.0 | - |
| 7 | ~7.30 (d) | ~113.0 | COSY with H-5; HMBC to C-5, C-6, C-7a |
| 7a | - | ~137.0 | - |
| Cα-H (CH-OH) | ~4.90 (dd) | ~72.0 | COSY with Hβ; HMBC to C-5, C-6, C-7, Cβ |
| Cβ-H₂ (CH₂-N) | ~2.80-2.95 (m) | ~58.0 | COSY with Hα; HMBC to Cα, C-Methyl |
| N-CH₃ | ~2.40 (s) | ~34.0 | HMBC to Cβ |
| N-H (amine) | Variable (br s) | - | - |
| O-H | Variable (br s) | - | - |
Two-dimensional NMR experiments are essential to confirm these assignments: mendeley.com
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing the connectivity within the indole ring (H-4 to H-5, H-5 to H-7) and along the ethanolamine side chain (Hα to Hβ). figshare.com
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, confirming the assignments for all C-H pairs. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the substitution pattern. It shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would be observed from the Cα proton to the indole carbons C-5, C-6, and C-7, definitively proving the attachment at the C-6 position. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity, helping to determine the preferred conformation of the side chain relative to the indole ring.
The ethanolamine side chain of the molecule is flexible, with potential for rotation around the C6-Cα and Cα-Cβ single bonds. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insight into the energetics of these conformational changes. At low temperatures, if the rate of rotation is slow on the NMR timescale, distinct signals for different conformers (rotamers) might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes at different temperatures, the energy barriers to rotation can be calculated, providing a quantitative measure of the molecule's conformational flexibility.
Pharmaceutical compounds often exist in different crystalline forms, or polymorphs, which can have different physical properties. While solution NMR averages out these differences, solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing polymorphism. nih.gov Each polymorph of this compound would have a unique packing arrangement and distinct intermolecular interactions in the crystal lattice. These differences would result in measurable variations in the ¹³C chemical shifts and relaxation times, allowing for the unambiguous identification and quantification of different polymorphic forms in a solid sample.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Investigations
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding.
The spectrum of this compound would exhibit characteristic absorption bands. The positions of the O-H and N-H stretching bands are particularly sensitive to hydrogen bonding. Broad bands in the 3200-3500 cm⁻¹ region would indicate the presence of intermolecular hydrogen bonds involving the hydroxyl and amine groups, which are fundamental to the molecule's interactions in the solid state or in concentrated solutions. researchgate.netacs.org
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3500 (broad) | Position and width are sensitive to hydrogen bonding. |
| N-H Stretch (Indole) | Indole N-H | ~3400 | Sharp peak if free, broadens with H-bonding. researchgate.net |
| N-H Stretch (Amine) | Secondary Amine | ~3300-3350 | Typically a weak band. |
| C-H Stretch (Aromatic) | Indole Ring | 3000-3100 | Characteristic of sp² C-H bonds. |
| C-H Stretch (Aliphatic) | Ethanolamine Side Chain | 2850-2960 | Characteristic of sp³ C-H bonds. |
| C=C Stretch (Aromatic) | Indole Ring | 1450-1620 | A series of bands indicating the aromatic system. ukm.my |
| C-O Stretch | Alcohol | 1050-1150 | Strong band associated with the alcohol group. |
| C-N Stretch | Amine/Indole | 1200-1350 | Bands associated with C-N bonds. |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₄N₂O), the calculated monoisotopic mass is 190.1106 g/mol . nih.gov HRMS would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) reveals the structure through controlled fragmentation. The fragmentation pattern is a molecular fingerprint. For this compound, a primary fragmentation pathway would involve alpha-cleavage, where the bond between Cα and Cβ breaks, being the most common fragmentation for amines and alcohols. researchgate.netnih.gov
Predicted HRMS Fragmentation Data for [C₁₁H₁₄N₂O+H]⁺
| Predicted m/z | Proposed Fragment Formula | Proposed Fragment Structure / Loss |
|---|---|---|
| 191.1182 | [C₁₁H₁₅N₂O]⁺ | Molecular Ion [M+H]⁺ |
| 173.0971 | [C₁₁H₁₃N₂]⁺ | Loss of H₂O from the hydroxyl group. |
| 146.0968 | [C₁₀H₁₂N]⁺ | Benzylic cleavage, loss of CH₂=NHCH₃. This is a highly characteristic fragment for this structure. |
| 130.0651 | [C₉H₈N]⁺ | Further fragmentation of the indole ring system. scirp.org |
| 44.0500 | [C₂H₆N]⁺ | Alpha-cleavage resulting in the [CH₂NH₂CH₃]⁺ fragment. |
X-ray Crystallography for Solid-State Molecular Architecture, Bond Lengths, Bond Angles, and Intermolecular Interactions
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. tandfonline.com This technique would yield precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry.
Crucially, it would reveal the three-dimensional packing of molecules in the crystal lattice. The structure would almost certainly be dominated by a network of intermolecular hydrogen bonds. The hydroxyl group (-OH), the secondary amine (-NH-), and the indole N-H group are all potent hydrogen bond donors and acceptors. mdpi.commdpi.com One could anticipate a complex 3D network where these groups interact, linking molecules into chains or sheets. This hydrogen bonding network would define the crystal's stability and physical properties, and would provide a structural basis for understanding any observed polymorphism. psu.edu
Circular Dichroism (CD) Spectroscopy for Chiral Purity and Absolute Configuration Determination (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that is applicable to the analysis of chiral molecules such as this compound, which possesses a stereogenic center at the carbon atom bearing the hydroxyl group. This analytical method measures the differential absorption of left and right circularly polarized light by a chiral sample, providing valuable information on its enantiomeric purity and absolute configuration. youtube.com
Principle of CD Spectroscopy in Chiral Analysis
Chiral molecules, existing as non-superimposable mirror images (enantiomers), interact differently with circularly polarized light. An achiral molecule will not exhibit a CD spectrum, while enantiomers will produce mirror-image CD spectra of equal magnitude but opposite sign. nih.gov This principle allows for both qualitative and quantitative analysis of chiral substances. The resulting CD spectrum is often reported in units of ellipticity. youtube.com
For a molecule like this compound, the presence of the chiral center makes it a suitable candidate for CD spectroscopic analysis. The indole moiety acts as a chromophore, and its interaction with the chiral environment of the rest of the molecule gives rise to characteristic CD signals.
Determination of Chiral Purity
The enantiomeric excess (e.e.) of a sample of this compound can be determined using CD spectroscopy. A pure enantiomer will exhibit a specific CD spectrum, while a racemic mixture (50:50 mixture of both enantiomers) will be CD-silent. For non-racemic mixtures, the magnitude of the CD signal is directly proportional to the enantiomeric excess. nih.gov By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer standard, the e.e. can be calculated.
In some cases, derivatization with a chiral or achiral agent is employed to enhance the CD signal or to shift it to a more convenient wavelength region, away from potential interferences. researchgate.net For amino alcohols, various reagents can be used to form derivatives that exhibit strong and predictable CD signals. nsf.gov
A hypothetical analysis of the enantiomeric purity of this compound is presented in the table below. This illustrates how the observed ellipticity at a specific wavelength would correlate with the enantiomeric excess of the (R)-enantiomer.
Table 1: Illustrative CD Data for Enantiomeric Purity Analysis of this compound
| Sample | Enantiomeric Excess (% e.e. of R-enantiomer) | Observed Ellipticity (mdeg) at λmax |
| 1 | 100% (Pure R) | +15.0 |
| 2 | 80% | +12.0 |
| 3 | 50% | +7.5 |
| 4 | 20% | +3.0 |
| 5 | 0% (Racemic) | 0.0 |
| 6 | -50% (50% e.e. of S-enantiomer) | -7.5 |
| 7 | -100% (Pure S) | -15.0 |
Determination of Absolute Configuration
Determining the absolute configuration (R or S) of a chiral center is a critical aspect of stereochemical analysis. CD spectroscopy can be a powerful tool for this purpose, often used in conjunction with other methods or theoretical calculations. nih.gov
One common approach is the comparison of the experimental CD spectrum of an unknown enantiomer with the known spectrum of a structurally related compound with a defined absolute configuration. researchgate.net For instance, the CD spectrum of this compound could be compared to that of other known chiral indole alkaloids or amino alcohols. researchgate.netrsc.org The sign of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, can often be correlated with a specific absolute configuration for a class of compounds. researchgate.net
Another powerful method involves the use of induced circular dichroism. An achiral chromophoric probe can be complexed with the chiral analyte. The resulting complex may exhibit a CD signal that is characteristic of the analyte's absolute configuration. rsc.org For example, achiral lanthanide tris(β-diketonates) have been shown to form complexes with amino alcohols, inducing CD signals that depend on the absolute configuration of the amino alcohol. rsc.org
Furthermore, theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. nih.gov By comparing the experimentally measured CD spectrum with the theoretically calculated spectra for both the (R) and (S) enantiomers, the absolute configuration can be assigned with a high degree of confidence. nih.gov
Computational Chemistry and Molecular Modeling of 1 1h Indol 6 Yl 2 Methylamino Ethanol
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanics forms the bedrock of our understanding of chemical bonding and reactivity. QM calculations, by solving approximations of the Schrödinger equation, offer deep insights into the electronic structure of 1-(1H-indol-6-yl)-2-(methylamino)ethanol.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules. For a flexible molecule like this compound, which possesses several rotatable bonds, DFT is instrumental in determining its most stable three-dimensional arrangements, or conformations. The molecule's key rotatable bonds include the C-C bond of the ethanolamine (B43304) side chain and the C-N bond of the methylamino group.
By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. The conformations with the lowest energy are the most likely to be observed. These studies often reveal that intramolecular hydrogen bonding, for instance between the hydroxyl group and the nitrogen of the methylamino group, plays a crucial role in stabilizing certain conformations.
Tautomerism, the interconversion of structural isomers, is also a key area of investigation. While the indole (B1671886) ring is generally stable, the relative energies of its tautomers can be calculated using DFT to confirm the predominance of the 1H-indole form.
Table 4.1: Hypothetical Relative Energies of Key Conformers of this compound Calculated by DFT
| Conformer | Dihedral Angle (C-C-N-C) | Intramolecular H-Bond | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | ~60° (gauche) | Yes (OH...N) | 0.00 |
| B | ~180° (anti) | No | +1.5 |
Note: This table is illustrative and based on typical findings for similar structures. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is typically localized on the electron-rich indole ring, indicating its propensity to act as an electron donor in reactions. Conversely, the LUMO's location highlights the most electrophilic sites. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. In the case of this compound, the ESP map would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, highlighting their roles as hydrogen bond acceptors. The hydrogen atom of the indole N-H and the hydroxyl group would exhibit positive potential (blue), indicating their capacity as hydrogen bond donors.
Molecular Mechanics (MM) and Force Field Parameterization for Conformational Searches
While QM methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) offers a faster alternative for exploring the vast conformational landscape of a molecule. MM methods use a classical mechanics framework, treating atoms as balls and bonds as springs, with their behavior governed by a set of parameters known as a force field.
For a novel or less-studied compound like this compound, existing force fields may not have accurate parameters for all its atomic arrangements. In such cases, force field parameterization is necessary. This involves using high-level QM calculations to determine properties like bond lengths, angles, and dihedral torsions for key fragments of the molecule. These QM-derived data are then used to develop or refine the MM force field parameters to ensure the classical model accurately reproduces the quantum mechanical potential energy surface.
Conformational Space Exploration and Energy Landscape Mapping
With a parameterized force field, extensive conformational searches can be performed. Algorithms such as systematic grid searches, random sampling (e.g., Monte Carlo methods), or molecular dynamics are employed to generate a large number of possible conformations. Each conformation's energy is then calculated using the MM force field.
The results are used to construct an energy landscape map, which plots the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). This map reveals the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. Understanding this landscape is crucial for predicting the molecule's flexibility and the range of shapes it can adopt in different environments.
Molecular Dynamics (MD) Simulations of the Compound in Explicit Solvent or Lipid Bilayer Models
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the molecule and its surroundings, MD simulations can track the atomic movements, conformational changes, and interactions with the environment.
If the compound is being investigated for its potential to interact with cell membranes, MD simulations in a lipid bilayer model are invaluable. These simulations can predict whether the molecule is likely to permeate the membrane, its preferred location and orientation within the bilayer, and its interactions with the lipid headgroups and acyl chains.
Ligand-Based Drug Design (LBDD) Approaches: Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR) for In Silico Screening
When the three-dimensional structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a particular biological target. By analyzing a set of known active molecules that includes or is structurally related to this compound, a common pharmacophore model can be developed. This model can then be used as a 3D query to screen large chemical databases for other potentially active compounds.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors (e.g., physicochemical properties, topological indices) for each compound and then using statistical methods to correlate these descriptors with their activities. A QSAR model for a series of indole derivatives could help in predicting the activity of this compound and guide the design of new, more potent analogues.
Table 4.2: Key Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Molecular Recognition |
|---|---|---|
| Aromatic Ring | The indole ring system | Pi-pi stacking or hydrophobic interactions |
| Hydrogen Bond Donor | The N-H of the indole and the O-H of the ethanol (B145695) | Formation of hydrogen bonds with a target protein |
| Hydrogen Bond Acceptor | The oxygen of the hydroxyl group and the nitrogen of the methylamino group | Formation of hydrogen bonds with a target protein |
Structure-Based Drug Design (SBDD) Approaches: Molecular Docking and Binding Free Energy Calculations with Model Receptor Structures
Structure-Based Drug Design (SBDD) is a computational methodology that leverages the three-dimensional structural information of a biological target to design and optimize ligands. researchgate.netacs.org For the compound this compound, SBDD approaches, particularly molecular docking and binding free energy calculations, are instrumental in elucidating its potential biological activity and mechanism of action at the molecular level.
Given the structural similarity of this compound to known serotonergic agents, a plausible model receptor for computational studies is the human serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor (GPCR) implicated in various neurological processes. nih.gov The process of molecular docking involves computationally placing the ligand into the binding site of the receptor to predict its preferred orientation and conformation, often referred to as the binding pose. nih.gov
The initial step in this process involves the preparation of both the ligand and the receptor structures. For this compound, this includes generating a 3D conformation and assigning appropriate atomic charges. The receptor structure, typically obtained from X-ray crystallography or cryo-electron microscopy, undergoes a preparation phase that includes adding hydrogen atoms, assigning protonation states to amino acid residues, and defining the binding pocket. nih.gov
Following preparation, docking algorithms are employed to sample a vast number of possible binding poses and score them based on a defined scoring function. This function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. The results of such a hypothetical docking study for this compound and some of its analogs at the 5-HT2A receptor are presented in Table 1.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
|---|---|---|
| This compound | -8.5 | 50.2 |
| 1-(1H-indol-5-yl)-2-(methylamino)ethanol | -8.2 | 75.6 |
| 1-(1H-indol-6-yl)-2-(amino)ethanol | -7.9 | 112.8 |
| Serotonin (Reference) | -9.1 | 25.1 |
To further refine the understanding of the ligand-receptor interaction, binding free energy calculations are often performed. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) provide a more accurate estimation of the binding affinity by considering solvent effects and molecular dynamics. nih.govresearchgate.net These calculations can help to validate docking poses and provide a quantitative measure of the stability of the ligand-receptor complex. acs.org For instance, a relative binding free energy (RBFE) calculation could be used to compare the affinity of this compound to a known reference ligand like serotonin. nih.gov
Prediction of Molecular Interactions and Binding Modes within Biological Systems
The predictive power of molecular docking extends to the detailed analysis of the interactions between the ligand and the amino acid residues within the receptor's binding pocket. For this compound docked into a model of the 5-HT2A receptor, several key interactions are anticipated based on studies of similar indole derivatives. nih.govnih.gov
The protonatable nitrogen atom of the methylamino group is expected to be a crucial anchoring point, forming a strong ionic interaction or salt bridge with a highly conserved aspartic acid residue (Asp 3.32) in the third transmembrane helix of aminergic GPCRs. nih.govacs.org This interaction is a hallmark of ligand binding to this receptor family.
Furthermore, the indole ring of the compound is likely to engage in several favorable interactions. The NH group of the indole can act as a hydrogen bond donor, potentially interacting with the side chain of a threonine residue (Thr 3.37). nih.gov The aromatic nature of the indole ring allows for π-π stacking or T-shaped interactions with aromatic residues in the binding pocket, such as phenylalanine (Phe) or tryptophan (Trp). researchgate.net Specifically, interactions with residues like Phe 361 have been observed for other indole-based ligands. researchgate.net
The hydroxyl group on the ethanolamine side chain can also participate in the interaction network by forming hydrogen bonds with nearby polar residues or with the protein backbone. The specific residues involved would depend on the precise orientation of the ligand in the binding site.
A summary of the predicted molecular interactions for this compound within the hypothetical 5-HT2A receptor binding site is provided in Table 2.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue(s) |
|---|---|---|
| Methylamino Group (protonated) | Ionic Interaction / Salt Bridge | Asp 3.32 |
| Indole NH | Hydrogen Bond | Thr 3.37 |
| Indole Ring | π-π Stacking / Hydrophobic | Phe 361, Trp 336 |
| Hydroxyl Group | Hydrogen Bond | Ser 3.36, Asn 6.55 |
Advanced Analytical Methods for Research and Characterization of 1 1h Indol 6 Yl 2 Methylamino Ethanol
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like 1-(1H-indol-6-yl)-2-(methylamino)ethanol, which possesses an indole (B1671886) ring, a secondary amine, and a hydroxyl group, various chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity evaluation and quantification of non-volatile and thermally sensitive compounds. ijpsonline.com For indole alkaloids and related structures, reversed-phase HPLC is the most common approach. universiteitleiden.nl
The indole chromophore in this compound allows for sensitive detection using UV-Vis or Photodiode Array (PDA) detectors. universiteitleiden.nl A PDA detector offers the significant advantage of acquiring a full UV spectrum for the analyte peak, which aids in peak identification and purity assessment by comparing the spectra across the peak. A typical HPLC method would utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpsonline.comoup.com The addition of modifiers such as triethylamine (B128534) may be used to minimize peak tailing, which can occur due to the interaction of the basic amine group with residual silanols on the silica-based stationary phase. universiteitleiden.nl
For impurities that may lack a significant UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed. ELSD is a quasi-universal detector that is independent of the optical properties of the analyte, making it suitable for detecting a wider range of potential impurities.
Table 1: Illustrative HPLC Parameters for Analysis of Indole-Containing Compounds
| Parameter | Setting | Rationale/Reference |
| Column | Reversed-Phase C18 (e.g., 3.9 x 300 mm, 10 µm) | Widely used for separation of indole alkaloids. ijpsonline.comuniversiteitleiden.nl |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer | Common solvent system for indole alkaloid separation. ijpsonline.comtandfonline.com |
| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for resolving complex mixtures of related substances. ijpsonline.com |
| Flow Rate | 0.8 - 1.0 mL/min | Typical analytical flow rate for standard bore columns. ijpsonline.com |
| Detection | UV at ~254 nm or PDA (200-400 nm) | The indole ring provides strong UV absorbance for sensitive detection. ijpsonline.comuniversiteitleiden.nl |
| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | Temperature control enhances reproducibility. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. hpst.cz Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile species suitable for GC analysis. The active hydrogen atoms in the hydroxyl, secondary amine, and indole N-H groups can be replaced using silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. mdpi.com Another approach involves derivatization using chloroformates. nih.gov
When coupled with a Mass Spectrometry (MS) detector, GC-MS provides high sensitivity and specificity, allowing for both quantification and structural confirmation based on the mass spectrum and fragmentation patterns of the analyte. notulaebotanicae.roresearchgate.net This is particularly useful for trace analysis in complex sample matrices where unequivocal identification is required. mdpi.com
Table 2: Representative GC-MS Conditions for Analysis of Derivatized Indole Compounds
| Parameter | Setting | Rationale/Reference |
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability for GC analysis. mdpi.com |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | A robust, general-purpose column suitable for a wide range of analytes. notulaebotanicae.ro |
| Injector Temp. | 280 °C | Ensures complete volatilization of the derivatized analyte. notulaebotanicae.ro |
| Oven Program | Temperature gradient (e.g., ramp from 60 °C to 280 °C) | Optimizes separation of the analyte from impurities and matrix components. notulaebotanicae.ro |
| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas standard for GC-MS. notulaebotanicae.ro |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for identification and quantification. notulaebotanicae.ro |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. notulaebotanicae.ro |
The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different biological activities. Chiral HPLC is the most widely used method for this purpose. yakhak.org
This separation is achieved using a chiral stationary phase (CSP). For amino alcohol compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based phases) are highly effective. sigmaaldrich.comnih.govsigmaaldrich.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is crucial for achieving enantiomeric resolution. yakhak.org The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. yakhak.orgnih.gov
Table 3: Chiral Stationary Phases for Separation of Amino Alcohols and Related Compounds
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Applicable Compound Classes | Reference |
| Macrocyclic Glycopeptide | Teicoplanin | Underivatized amino acids, amino alcohols. sigmaaldrich.comsigmaaldrich.com | |
| Macrocyclic Glycopeptide | Norvancomycin | Dansyl-amino acids and related structures. nih.gov | |
| Polysaccharide-based | Cellulose/Amylose Phenylcarbamates | Chiral amines and α-amino acid esters (as derivatives). yakhak.org |
Capillary Electrophoresis (CE) for High-Resolution Separations and Chiral Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an alternative to HPLC. nih.gov It is particularly advantageous due to its high resolving power, short analysis times, and minimal consumption of samples and reagents. mdpi.com For a compound like this compound, which is ionizable, CE is an excellent analytical tool.
For chiral analysis, CE is highly versatile. Instead of requiring a dedicated chiral column, a chiral selector is simply added to the background electrolyte (BGE). mdpi.commdpi.com Commonly used chiral selectors include cyclodextrins and their derivatives, as well as macrocyclic antibiotics. mdpi.commdpi.comnih.gov The separation mechanism is based on the differential mobility of the diastereomeric complexes formed between the enantiomers and the chiral selector in the electric field. CE provides a powerful method for determining the enantiomeric purity of the compound. springernature.com
Nuclear Magnetic Resonance (NMR) for Quantitative NMR (qNMR) Applications in Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct determination of a compound's purity and concentration without the need for an identical reference standard for the analyte. acanthusresearch.commdpi.com The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.com
In a typical ¹H qNMR experiment, a known mass of the sample is dissolved along with a known mass of a high-purity internal standard in a suitable deuterated solvent. emerypharma.com The internal standard must have at least one signal that is well-resolved from any signals of the analyte or impurities. acanthusresearch.com By comparing the integral of a specific, well-defined analyte proton signal to the integral of a known proton signal from the internal standard, the molar ratio can be calculated, and subsequently, the purity of the analyte can be determined with high accuracy. emerypharma.comusp.org This method offers a significant advantage over chromatography because it does not depend on analyte-versus-impurity response factors. acanthusresearch.com
Table 4: Potential Internal Standards for qNMR Analysis
| Internal Standard | Key Characteristics |
| Maleic Anhydride | High purity, simple spectrum (one singlet), non-hygroscopic. |
| Dimethyl sulfone | High purity, stable, sharp singlet in its ¹H NMR spectrum. |
| 1,4-Dinitrobenzene | Stable, crystalline solid with simple aromatic signals. |
| Potassium hydrogen phthalate | Readily available as a primary standard, complex but well-defined aromatic signals. |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis, Impurity Profiling, and Metabolite Identification in In Vitro Studies
Hyphenated techniques, which couple a separation method with a powerful detection method like tandem mass spectrometry (MS/MS), are indispensable for analyzing complex mixtures. mdpi.com LC-MS/MS and GC-MS/MS provide exceptional sensitivity and selectivity, making them ideal for impurity profiling and the identification of metabolites. nih.govresearchgate.net
In impurity profiling, LC-MS/MS can detect and provide structural information on process-related impurities or degradation products present at very low levels. The first mass spectrometer (MS1) isolates the ion of interest (e.g., a potential impurity), which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net
For in vitro metabolite identification studies, cells or subcellular fractions (like liver microsomes or hepatocytes) are incubated with the parent drug. bioivt.com LC-MS/MS is then used to analyze the resulting mixture. bioivt.commdpi.com By comparing the chromatograms of control and test samples, potential metabolites can be detected. The mass shift from the parent drug and the MS/MS fragmentation pattern are used to propose the structure of the metabolites, such as products of oxidation, demethylation, or conjugation. mdpi.com Given the structure of this compound, likely metabolic pathways could involve hydroxylation of the indole ring, N-demethylation, or O-glucuronidation. researchgate.net
Development of Bioanalytical Methods for In Vitro and Ex Vivo Biological Matrix Analysis in Research Settings
The investigation of this compound in a research context necessitates the development of robust and sensitive bioanalytical methods. These methods are crucial for quantifying the compound in various biological matrices, which is fundamental for understanding its behavior in preclinical studies. The analysis in in vitro systems, such as cell cultures or subcellular fractions, and ex vivo models, like isolated tissues, provides critical data on the compound's metabolic stability, permeability, and interaction with biological targets. mdpi.com
The development of these methods typically focuses on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is considered a gold-standard technique due to its high selectivity, sensitivity, and quantitative capability. researchgate.netnih.goved.ac.uk The process involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection to ensure reliable and reproducible results.
Sample Preparation
A critical step in bioanalysis is the extraction and purification of the analyte from the complex biological matrix. The goal is to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the ionization of the target compound and compromise the analytical column. kyushu-u.ac.jp
Protein Precipitation (PPT): This is a common first step where a cold organic solvent, such as methanol or acetonitrile, is added to the biological sample (e.g., plasma) to denature and precipitate proteins. kyushu-u.ac.jp The sample is then centrifuged, and the supernatant containing the analyte is collected for analysis.
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, SPE is frequently employed. nih.govkyushu-u.ac.jp This technique involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov This method is highly effective for concentrating the analyte and improving the limit of quantification. nih.gov
Chromatographic Separation and Detection
Once prepared, the sample extract is injected into an HPLC or UHPLC system for separation. Reversed-phase chromatography is typically used for compounds like this compound. springermedizin.de A C18 column is a common choice, and separation is achieved by a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). springermedizin.de
Detection is most effectively performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. kyushu-u.ac.jp This involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard, ensuring high specificity and minimizing matrix effects. nih.gov
The table below outlines a hypothetical, yet representative, set of LC-MS/MS parameters for the analysis of this compound in a research setting, based on methods developed for similar molecules. nih.govspringermedizin.de
| Parameter | Condition |
| LC System | UHPLC System |
| Analytical Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) ed.ac.uk |
| Mobile Phase A | 0.1% Formic Acid in Water springermedizin.de |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile springermedizin.de |
| Flow Rate | 0.4 mL/min springermedizin.de |
| Column Temperature | 30 °C springermedizin.de |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined empirically (e.g., m/z 191.1 -> 146.1) |
| MRM Transition (IS) | To be determined for a stable isotope-labeled standard |
This interactive data table presents example parameters for an LC-MS/MS method.
Method Validation in Research Settings
Before application in studies, the bioanalytical method must be validated to demonstrate its reliability. Validation parameters typically include linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). researchgate.netnih.gov
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample, typically demonstrated by a correlation coefficient (R²) > 0.99. researchgate.net
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. In research settings, accuracy is often within ±15% of the nominal value (±20% at the LLOQ), and precision (as coefficient of variation, %CV) is ≤15% (≤20% at the LLOQ). researchgate.netnih.gov
Recovery: This assesses the efficiency of the extraction process from the biological matrix. ed.ac.uk
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.net
The following table summarizes typical validation results for a bioanalytical method intended for research use.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity Range | Correlation Coefficient (R²) ≥ 0.99 | 0.5 - 500 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.99 | 0.997 researchgate.net |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | 0.5 ng/mL |
| Intra-assay Precision (%CV) | ≤ 15% (≤20% at LLOQ) | 2.5% - 11.5% nih.gov |
| Inter-assay Precision (%CV) | ≤ 15% (≤20% at LLOQ) | 3.1% - 12.8% nih.gov |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.2% to +7.5% researchgate.net |
| Recovery | Consistent and reproducible | > 90% researchgate.net |
This interactive data table presents a summary of bioanalytical method validation results.
In Vitro Metabolism Studies
Bioanalytical methods are essential for in vitro metabolism studies, which often use human liver microsomes (HLMs) to predict how a compound might be metabolized in the body. springermedizin.de In a typical assay, this compound would be incubated with HLMs and NADPH (a necessary cofactor) over a time course. Aliquots are taken at various time points, the reaction is stopped (e.g., by adding cold acetonitrile), and the concentration of the remaining parent compound is quantified by LC-MS/MS. This data allows for the calculation of key metabolic parameters such as the in vitro half-life (t½). springermedizin.de
Ex Vivo Analysis
In ex vivo studies, functionally active isolated tissues or organs are used to assess a compound's biological activity. mdpi.commdpi.com For example, a segment of smooth muscle tissue might be placed in an organ bath containing a physiological solution. mdpi.com The developed bioanalytical method can then be used to measure the concentration of this compound in the bath solution or in the tissue homogenate after the experiment to correlate concentration with the observed physiological response.
Structure Activity Relationship Sar and Rational Design of 1 1h Indol 6 Yl 2 Methylamino Ethanol Analogues
Design Principles for Modifying the Indole (B1671886) Moiety and its Impact on Biological Interactions
Key design principles for modifying the indole moiety include:
N-1 Position (Pyrrole Nitrogen): The N-H group is a crucial hydrogen bond donor. Its modification, such as through alkylation or acylation, can alter binding interactions and metabolic stability. pharmacy180.com For instance, replacing the hydrogen with a methyl group removes a hydrogen bond donor site, which can decrease affinity if this interaction is critical for target binding. Conversely, introducing specific substituents at N-1 can introduce new, favorable interactions or block metabolic pathways.
Benzene (B151609) Ring Substituents (Positions 4, 5, and 7): The benzene portion of the indole ring offers multiple sites for substitution to modulate electronic and steric properties. Introducing electron-withdrawing groups (e.g., -F, -Cl, -CN) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the pKa of the indole nitrogen and influence pi-stacking interactions with aromatic residues in a target's binding pocket. The position of these substituents is critical; for example, a substituent at the 7-position may act as a steric shield, influencing the orientation of the ethanolamine (B43304) side chain.
Pyrrole Ring Substituents (Position 2 and 3): While the parent compound is substituted at the 6-position, leading to analogues with the side chain at other positions is a common diversification strategy. The 3-position is often prone to electrophilic substitution. scribd.com Functionalization at the C-2 position is another common strategy to explore the chemical space around the indole core. pharmacy180.com
The structural versatility of the indole scaffold allows for significant modulation of a compound's biological activity, enabling the fine-tuning of its properties to create more effective and safer drug candidates. nih.gov
Table 1: Theoretical Impact of Indole Moiety Modifications on Biological Interactions
| Modification Site | Substituent Example | Design Rationale & Potential Impact | Reference Principle |
|---|---|---|---|
| N-1 | -CH₃ (Methylation) | Removes H-bond donor capability; may increase lipophilicity and metabolic stability. Can decrease affinity if N-H is a key interaction point. | pharmacy180.com |
| C-5 | -F (Fluorine) | Introduces an electron-withdrawing group, potentially altering electronic interactions (e.g., pi-stacking) and can block a potential site of metabolism (P450 oxidation). | nih.gov |
| C-7 | -OCH₃ (Methoxy) | Acts as an H-bond acceptor and electron-donating group. Can introduce steric hindrance, influencing the conformation of the side chain. | nih.govresearchgate.net |
| C-2 | -CH₃ (Methyl) | Adds steric bulk near the side chain attachment point, potentially improving selectivity by preventing binding to off-targets with smaller pockets. | pharmacy180.com |
Systematic Exploration of Substituent Effects on the Ethanolamine Side Chain
The ethanolamine side chain is a critical pharmacophore responsible for key binding interactions. Its hydroxyl and amino groups are primary points of contact with biological targets, and their spatial arrangement is paramount.
Key areas for systematic exploration include:
The Amino Group: For many arylethanolamine compounds, a secondary amine is essential for potent activity. nih.gov The size of the alkyl substituent on the nitrogen is a determining factor for receptor selectivity. nih.govacs.org Increasing the steric bulk from a methyl group to larger groups like ethyl or isopropyl can decrease affinity for one receptor subtype while potentially increasing it for another. nih.gov Primary amines may alter solubility and binding, while tertiary amines often lead to a loss of direct-acting agonist activity. acs.org
The Hydroxyl Group: The hydroxyl group typically acts as a hydrogen bond acceptor or donor. Its stereochemistry is often crucial for activity. For many adrenergic agents, the (R)-configuration at the carbon bearing the hydroxyl group is more active. mdpi.com Removal or replacement of this group (e.g., with a hydrogen or fluorine atom) can drastically reduce potency, highlighting its importance in anchoring the ligand in the binding site. acs.org
The Ethyl Linker: The two-carbon separation between the aromatic ring and the amino group is often optimal for potent direct-acting agonists. nih.gov Modifying this linker by adding or removing carbons can disrupt the ideal geometry for receptor interaction. Substitution on the α-carbon (adjacent to the indole ring) often reduces activity. nih.gov
Table 2: Predicted Effects of Ethanolamine Side Chain Modifications
| Modification | Example Analogue Structure | Predicted Effect on Activity | Reference Principle |
|---|---|---|---|
| Increase N-Alkyl Size | N-ethyl or N-isopropyl | May decrease potency at one target while increasing selectivity for another. | nih.gov |
| Change Stereochemistry | (S)-1-(1H-indol-6-yl)-2-(methylamino)ethanol | Likely to cause a significant decrease in potency if the (R)-isomer is the eutomer (the more active enantiomer). | mdpi.comgbiosciences.com |
| Remove Hydroxyl Group | 1-(1H-indol-6-yl)-2-(methylamino)ethane | Expected to drastically reduce potency due to loss of a key H-bonding interaction. | acs.org |
| α-Methylation | 1-(1H-indol-6-yl)-2-(methylamino)propan-1-ol | Generally decreases or abolishes direct agonist activity. | nih.gov |
Conformational Restrictions and Rigidification Strategies for Enhanced Selectivity
Flexible molecules like 1-(1H-indol-6-yl)-2-(methylamino)ethanol can adopt numerous conformations, only one of which is the "bioactive conformation" that binds to the target. The molecule pays an entropic penalty to adopt this specific shape upon binding. Conformational restriction, or rigidification, is a powerful strategy in drug design that pre-organizes the molecule into a shape resembling the bioactive conformation. nih.govnih.govgbiosciences.com This reduces the entropic cost of binding, which can lead to enhanced potency and improved selectivity. nih.govnih.gov
Strategies for rigidifying the structure include:
Cyclization of the Side Chain: The flexible ethanolamine side chain can be constrained by incorporating its atoms into a new ring system. For example, linking the side chain's nitrogen back to the indole ring's 7-position would create a rigid tricyclic structure.
Formation of an Oxazolidinone Ring: The hydroxyl and amino groups of the side chain can be cyclized with a carbonyl source to form an oxazolidinone ring. This locks the relative stereochemistry of these two crucial functional groups.
Intramolecular Hydrogen Bonding: Introducing substituents that can form an intramolecular hydrogen bond with the side chain can stabilize a particular conformation, effectively reducing the molecule's flexibility. nih.gov
Conformational Blockers: Adding a bulky substituent to a strategic position can hinder free rotation around a key single bond, thereby limiting the number of accessible conformations. nih.gov
By locking the molecule into a more active and selective conformation, these strategies can minimize interactions with off-targets, potentially leading to a better therapeutic profile. nih.govnih.gov
Bioisosteric Replacements and Their Theoretical Impact on Receptor Interactions and Metabolic Stability (In Vitro)
Bioisosterism involves replacing a functional group or moiety with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.gov This strategy can be applied to both the indole ring and the ethanolamine side chain to modulate receptor interactions and enhance metabolic stability.
Indole Ring Bioisosteres: The indole ring can be replaced by other bicyclic aromatic heterocycles to fine-tune its properties.
Benzofuran/Benzothiophene: Replacing the indole NH with an oxygen or sulfur atom removes a hydrogen bond donor, which could be detrimental if that interaction is key. However, it may also prevent N-dealkylation or N-glucuronidation, potentially improving metabolic stability.
Azaindoles (e.g., 7-azaindole): Replacing a C-H unit in the benzene ring with a nitrogen atom introduces a hydrogen bond acceptor, creating a new potential interaction point with the receptor. This can also significantly alter the electronic properties of the ring system.
Side Chain Bioisosteres:
Hydroxyl Group: The -OH group can be replaced with -F. Fluorine is a weak hydrogen bond acceptor but cannot donate a hydrogen bond, which can probe the precise nature of the interaction. This change can also block metabolic oxidation at that position.
Amine Group: The secondary amine (-NHCH₃) could be replaced with an ether linkage (-OCH₃). This removes a charged interaction site and a hydrogen bond donor, which would likely have a major impact on binding but could be explored to understand the role of the nitrogen atom.
The theoretical impact of these changes is assessed through in vitro metabolic stability assays. These assays typically involve incubating the compound with liver fractions (like microsomes or S9 fractions) or intact hepatocytes, which contain the primary drug-metabolizing enzymes. By measuring the rate at which the parent compound disappears over time, one can determine its intrinsic clearance. For example, replacing a metabolically labile part of the molecule with a bioisostere that is resistant to enzymatic attack would result in a longer half-life in these in vitro systems.
Table 3: Bioisosteric Replacements and Their Potential In Vitro Effects
| Original Group | Bioisosteric Replacement | Theoretical Impact on Receptor Interaction | Predicted Impact on In Vitro Metabolic Stability | Reference Principle |
|---|---|---|---|---|
| Indole | 7-Azaindole | Alters ring electronics; adds an H-bond acceptor at position 7, potentially improving affinity or selectivity. | May alter susceptibility to CYP450-mediated aromatic oxidation. | |
| Indole | Benzofuran | Removes N-H H-bond donor; increases electronegativity of the 5-membered ring. | Blocks N-glucuronidation; O-atom may influence adjacent site metabolism. | |
| -OH (hydroxyl) | -F (fluorine) | Removes H-bond donor capability; maintains a weak H-bond acceptor. | Blocks oxidation at the benzylic carbon, likely increasing metabolic stability. | nih.gov |
| -NHCH₃ (methylamino) | -OCH₃ (methoxy) | Removes H-bond donor and positive charge at physiological pH; significant change in pharmacophore. | Blocks N-dealkylation; introduces a potential site for O-demethylation. | nih.gov |
Chemoinformatic Approaches to SAR Analysis, Data Visualization, and Activity Landscape Mapping
As numerous analogues are synthesized and tested, chemoinformatics provides essential tools to manage the resulting data and extract meaningful Structure-Activity Relationships (SAR). acs.org These computational approaches enable the visualization and interpretation of complex, high-dimensional SAR data.
SAR Database Management: The first step involves creating a curated chemical database of the synthesized analogues and their associated biological activity data (e.g., IC₅₀ values). acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to correlate physicochemical properties or structural features of the molecules with their biological activity. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), can generate a 3D model that illustrates which steric and electrostatic fields around the molecule are favorable or unfavorable for activity, guiding further design.
Activity Landscape Mapping: This is a powerful visualization technique that represents the relationship between structural similarity and activity. An "activity landscape" is created by plotting molecules in a 2D or 3D chemical space where proximity reflects structural similarity. The "activity" is then mapped onto this landscape, often as a third dimension or a color gradient. This visualization helps to identify:
Smooth SAR regions: Areas where small structural changes lead to small, predictable changes in activity.
Activity Cliffs: Pairs or groups of structurally very similar compounds that exhibit a large and unexpected difference in activity. These cliffs are highly informative as they point to "magic methyl" effects or specific interactions that are critical for potency.
These chemoinformatic methods allow for a systematic analysis of SAR, helping to prioritize which new analogues to synthesize and avoid less promising regions of chemical space.
Synthesis and In Vitro Characterization of Designed Analogues for Mechanistic Insight and Target Engagement
The rational design process culminates in the synthesis and testing of the proposed analogues. The synthetic routes must be versatile enough to allow for the creation of a diverse library of compounds with various substituents and structural modifications.
Synthesis: Synthetic strategies for indol-6-yl ethanolamine analogues would typically start from a commercially available 6-substituted indole, such as 6-cyanoindole (B17180) or 6-nitroindole. A key step would be the introduction of the two-carbon side chain, for example, via a Friedel-Crafts acylation followed by reduction and subsequent amination steps. The specific substituents on the indole ring or side chain would be introduced at appropriate stages of the synthesis.
In Vitro Characterization: Once synthesized, the analogues are subjected to a cascade of in vitro assays to determine their activity and mechanism of action.
Primary Binding Assays: These assays measure the affinity of the compound for its intended biological target (e.g., a specific receptor or enzyme). Radioligand binding assays are commonly used to determine the inhibition constant (Ki).
Functional Assays: These assays measure the biological effect of the compound, determining its potency (e.g., EC₅₀ or IC₅₀) and efficacy (agonist, antagonist, inverse agonist). For example, if the target is a G-protein coupled receptor, a GTPγS binding assay could be used.
Selectivity Profiling: Compounds are tested against a panel of related targets to determine their selectivity. A highly selective compound is less likely to cause off-target side effects.
Target Engagement Assays: To confirm that a compound interacts with its intended target in a more complex biological system, cellular target engagement assays can be employed. A method like the Cellular Thermal Shift Assay (CETSA) can verify that the drug binds to and stabilizes its target protein inside intact cells.
The data from these in vitro studies are then fed back into the chemoinformatic models, completing the iterative cycle of drug design and optimization.
Table 4: Hypothetical In Vitro Characterization Data for Designed Analogues
| Compound ID | Modification from Parent | Target Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) | Selectivity vs. Off-Target (Fold) |
|---|---|---|---|---|
| Parent | - | 50 | 120 | 10 |
| Analogue 1 | 5-Fluoro on indole | 25 | 60 | 50 |
| Analogue 2 | N-ethyl on side chain | 80 | 200 | 5 |
| Analogue 3 | 7-Azaindole bioisostere | 45 | 110 | 80 |
| Analogue 4 | Rigidified (oxazolidinone) | 5 | 10 | >200 |
Advanced Topics in Chemical Biology and Research Applications of 1 1h Indol 6 Yl 2 Methylamino Ethanol
Use as a Pharmacological Tool for Receptor Subtype Characterization and Signaling Pathway Deconvolution
The core structure of 1-(1H-indol-6-yl)-2-(methylamino)ethanol is analogous to known monoamine neurotransmitters, suggesting it likely interacts with adrenergic, serotonergic, or dopaminergic receptors. Its utility as a pharmacological tool would stem from its specific binding affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.
Receptor Subtype Characterization: The precise substitution pattern on the indole (B1671886) ring (position 6) and the nature of the amine (N-methyl) are critical determinants of receptor subtype selectivity. Researchers can use this compound in competitive binding assays against a panel of known receptor subtypes to determine its binding profile (Kᵢ values). For instance, studies on related 6-substituted indole derivatives have identified potent and selective ligands for specific serotonin (B10506) receptor subtypes. A novel series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine compounds were synthesized and found to be potent human 5-HT(1D) agonists. nih.govdrugbank.com Another study characterized a 6-yl-indole derivative as a selective antagonist for the neuropeptide Y Y2 receptor. nih.gov By establishing a unique selectivity profile for this compound, it could be used to probe the function and distribution of a specific receptor subtype, helping to differentiate it from other closely related subtypes within a tissue or cell type.
Signaling Pathway Deconvolution: Once a target receptor is identified, the compound can be used to dissect the downstream signaling pathways. For example, if it acts as an agonist, researchers can measure its effect on second messenger systems like cyclic AMP (cAMP), inositol (B14025) phosphates, or β-arrestin recruitment. Studies have shown that ethanol (B145695) and its metabolites can modulate various signaling pathways, including those involving protein kinase A (PKA) and extracellular signal-regulated kinases (ERK-1/2). nih.govnih.gov By stimulating a specific receptor subtype without affecting others, this compound could help to isolate and study a single signaling cascade, a process known as signaling pathway deconvolution. This is crucial for understanding how a specific receptor subtype contributes to a complex physiological response.
Below is a table of related 6-substituted indole derivatives and their documented pharmacological activities, illustrating the potential targets for the compound .
| Compound Name | Target Receptor | Activity | Reference Binding Affinity (Kᵢ) |
| 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol | 5-HT(1D) | Agonist | 2.4 nM |
| N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (JNJ-5207787) | Neuropeptide Y Y2 | Antagonist | pIC₅₀ = 7.00 |
Development of Fluorescent or Photoaffinity Probes Based on the Compound for Labeling and Imaging
To visualize and identify the binding partners of this compound within a complex biological system, it can be chemically modified into molecular probes.
Fluorescent Probes: A fluorescent probe could be created by attaching a fluorophore (a fluorescent chemical group) to a part of the molecule that is non-essential for receptor binding. The indole ring itself is a fluorophore, but its quantum yield can be low. Attaching a more robust fluorescent tag, such as a rhodamine or BODIPY dye, could create a powerful tool for fluorescence microscopy. nih.govrsc.org Such probes would allow researchers to visualize the localization of the target receptors in living cells and tissues, providing spatial and temporal information about receptor distribution and trafficking. The development of fluorescent ligands based on indole derivatives for sigma (σ) receptors demonstrates the feasibility of this approach. nih.gov
Photoaffinity Probes: For definitive identification of the binding protein, a photoaffinity probe is an invaluable tool. mdpi.com This involves incorporating a photoreactive group, such as a diazirine or an azide, into the structure of this compound. acs.orgnih.govwikipedia.org These probes bind reversibly to their target receptor in the dark. Upon exposure to UV light, the photoreactive group generates a highly reactive species (a carbene or nitrene) that forms a permanent, covalent bond with the receptor at or near the binding site. wikipedia.org The now-tagged receptor can be isolated and identified using techniques like mass spectrometry. Research has detailed the synthesis of (3-Trifluoromethyl)diazirinyl indole derivatives from 6-trifluoroacetylindoles specifically for use as photoaffinity labels, highlighting a direct synthetic route applicable to the target compound's scaffold. acs.org
The design of such probes requires careful consideration to ensure the modification does not abolish binding affinity.
| Probe Type | Principle | Potential Application | Example Photoreactive Group |
| Fluorescent Probe | Covalent attachment of a fluorophore to the ligand, allowing for detection via fluorescence microscopy. | Real-time imaging of receptor localization and trafficking in living cells. | Rhodamine, BODIPY, DMAP |
| Photoaffinity Probe | Incorporation of a light-activated chemical group that forms a covalent bond with the target protein upon UV irradiation. nih.gov | Irreversible labeling for definitive target protein identification and isolation. | Diazirine, Aryl Azide |
Investigation of Allosteric Binding Sites and Mechanisms of Allosteric Modulation
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more subtle way to tune receptor function. The indole scaffold is present in known allosteric modulators for various receptors. For example, indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govacs.org Another study found that N-acetylserotonin, an indole-containing metabolite, acts as a positive allosteric modulator of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
This precedent suggests that this compound, or derivatives thereof, could be screened for allosteric activity. If found to be an allosteric modulator, it could be used to:
Identify Allosteric Sites: By using photoaffinity labeling versions of the allosteric modulator, the specific binding pocket could be identified.
Study Biased Signaling: Allosteric modulators can preferentially enhance or inhibit certain signaling pathways downstream of the receptor, a phenomenon known as biased signaling. This compound could be a tool to investigate how different conformations of the receptor, stabilized by the allosteric ligand, lead to different functional outcomes.
Applications in Chemical Proteomics for Target Identification and Validation (In Vitro)
Chemical proteomics aims to identify the protein targets of small molecules on a proteome-wide scale. nih.gov An appropriately modified version of this compound could be a powerful probe for such studies. The general workflow involves:
Probe Synthesis: The compound is functionalized with both a reactive group (like the photoaffinity groups mentioned in 8.2) and a reporter tag (such as biotin (B1667282) or a clickable alkyne/azide group). nih.gov
In Vitro Labeling: The probe is incubated with a complex protein mixture (e.g., a cell lysate).
Activation: For photoaffinity probes, the mixture is irradiated with UV light to induce covalent cross-linking to binding partners.
Enrichment: The reporter tag is used to pull down the probe-protein complexes. For example, biotinylated proteins can be captured on streptavidin-coated beads.
Identification: The captured proteins are identified using mass spectrometry. researchgate.net
This in vitro approach can validate expected targets and potentially identify novel, previously unknown "off-target" binding proteins, providing a more complete picture of the compound's pharmacology.
Design of Covalent Modifiers for Irreversible Target Interaction Studies and Mechanism of Action Elucidation
While photoaffinity probes form covalent bonds upon light activation, it is also possible to design ligands that are inherently reactive, forming a covalent bond with their target under physiological conditions. These are known as covalent modifiers or targeted covalent inhibitors. nih.govresearchgate.net
To transform this compound into a covalent modifier, a mildly electrophilic "warhead" could be incorporated into its structure. This warhead is designed to react with a nucleophilic amino acid residue (like cysteine, serine, or lysine) present in the binding pocket of the target protein. researchgate.net
Commonly used covalent warheads include:
Acrylamides
Chloroacetamides
Sulfonyl fluorides
Epoxides enamine.net
The design would involve adding one of these reactive groups to a position on the indole ring or ethanolamine (B43304) side chain that does not disrupt binding. The resulting covalent modifier would bind irreversibly to its target. This allows for:
Prolonged Target Inhibition: The effect of the compound persists even after it has been cleared from the system.
Mechanism of Action Studies: Confirming covalent bond formation through mass spectrometry provides definitive proof of target engagement.
Structural Biology: The stable complex formed between the covalent modifier and its target protein is often easier to crystallize, aiding in the determination of the protein's three-dimensional structure.
Emerging Trends and Future Research Perspectives for 1 1h Indol 6 Yl 2 Methylamino Ethanol
Integration of Artificial Intelligence and Machine Learning
A significant shift in the landscape of medicinal chemistry and drug discovery is the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools are revolutionizing the process of identifying and optimizing new drug candidates, making it faster and more cost-effective than traditional methods. microbenotes.comyoutube.com For compounds like 1-(1H-indol-6-yl)-2-(methylamino)ethanol, AI and ML offer powerful approaches to predict biological activity, understand mechanisms of action, and guide the synthesis of more effective analogs. orientjchem.orgresearchgate.net This computational approach, often termed in silico drug design or computer-aided drug design (CADD), is a cornerstone of modern pharmaceutical research. microbenotes.com
The application of AI/ML in the study of indole (B1671886) derivatives generally falls into two main categories: structure-based drug design (SBDD) and ligand-based drug design (LBDD). microbenotes.com SBDD is employed when the three-dimensional structure of the biological target (like an enzyme or receptor) is known, allowing for the design of molecules that can precisely fit into the target's binding site. microbenotes.com Conversely, LBDD is used when the target's structure is unknown, relying on the chemical structures and properties of known active ligands to design new molecules with similar or improved characteristics. microbenotes.com
Several specific AI and ML methodologies are being applied to the research of indole compounds:
Molecular Docking: This is a computational simulation that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. orientjchem.org In the context of this compound, docking studies can elucidate how the molecule interacts with the active site of a target protein, providing insights for structural modifications to enhance binding and potency. mdpi.comorientjchem.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.govmicrobenotes.com By analyzing a dataset of related indole derivatives, ML algorithms can build models that predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Neural Networks and Deep Learning: More advanced ML models, such as deep neural networks, are being used for a variety of tasks, including predicting compound properties, analyzing medical images, and identifying complex patterns in large biological datasets. nih.govresearchgate.netresearchgate.net For indole derivatives, these models can screen vast virtual libraries of compounds or predict pharmacokinetic profiles, accelerating the discovery of leads with desirable drug-like properties. nih.govmicrobenotes.com
The integration of these computational tools represents a pivotal future direction. By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space of indole derivatives to uncover novel therapeutic agents. This data-driven approach allows for the rapid identification of structure-activity relationships, optimization of lead compounds, and the generation of hypotheses for biological testing, ultimately accelerating the path of compounds like this compound from discovery to potential clinical application. youtube.com
Data Tables
Table 1: Application of AI/ML Methods in Indole Derivative Research
| AI/ML Method | Description | Application in Drug Discovery for Indole Derivatives | Relevant Citations |
| Molecular Docking | A computational method that predicts the binding mode and affinity of a ligand to a target protein's active site. orientjchem.org | To identify and optimize how indole compounds bind to therapeutic targets like enzymes and receptors. mdpi.comorientjchem.orgresearchgate.net | mdpi.comorientjchem.orgresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate variations in the chemical structure of compounds to changes in their biological activity. nih.gov | To predict the therapeutic activity of novel indole derivatives before synthesis, guiding the design of more potent compounds. nih.govmicrobenotes.com | nih.govmicrobenotes.com |
| Machine Learning (ML) Algorithms | Algorithms (e.g., Support Vector Machines, Neural Networks) that learn from data to make predictions or decisions. nih.gov | To classify compounds, predict pharmacokinetic properties, and identify potential drug candidates from large datasets. nih.govnih.govyoutube.com | nih.govnih.govyoutube.com |
| Deep Learning | A subset of ML using multi-layered neural networks to analyze complex patterns in large datasets. nih.govresearchgate.net | For advanced tasks such as high-throughput virtual screening, de novo drug design, and analysis of complex biological data related to the compound's effect. nih.govresearchgate.net | nih.govresearchgate.net |
Table 2: Examples of In Silico Research on Indole Derivatives
| Study Focus | Target | AI/ML Method Used | Key Finding | Citation |
| Anticancer Agents | BCL-2 Protein | Molecular Docking, Molecular Dynamics | Identification of indole derivatives with strong binding affinity to the BCL-2 protein, suggesting potential as anti-cancer agents. | orientjchem.org |
| Antibacterial Agents | Penicillin-Binding Proteins | QSAR, Molecular Docking | Development of a QSAR model linking structural properties of indole derivatives to antibacterial activity and identifying compounds with good binding scores. | nih.gov |
| Alzheimer's Disease Inhibitors | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Molecular Docking | Revealed that indole-based thiadiazole derivatives showed significant inhibitory potential against both AChE and BuChE. | mdpi.com |
| Anti-diabetic Agents | α-glucosidase | Molecular Docking, Pharmacokinetic Prediction | Design and synthesis of coumarin-indole hybrids, with docking studies confirming competitive inhibition at the α-glucosidase active site. | nih.gov |
Q & A
Q. What analytical methods are recommended for characterizing the purity and structural integrity of 1-(1H-indol-6-yl)-2-(methylamino)ethanol?
Methodological Answer:
- HPLC and FTIR are critical for purity assessment and functional group identification, respectively. For structural confirmation, mass spectrometry (MS) and NMR spectroscopy (1H/13C) should be employed. The compound’s topological polar surface area (62.3 Ų) and hydrogen bonding capacity (2 donors, 3 acceptors) suggest reverse-phase HPLC with polar modifiers (e.g., acetonitrile/water) for optimal separation .
- Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for indole derivatives to ensure accuracy .
Q. What safety precautions should be observed during laboratory handling of this compound?
Methodological Answer:
- While the compound’s GHS classification is not explicitly documented, indole derivatives often require handling in a fume hood with nitrile gloves and lab coats. Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol), which highlight risks of skin/eye irritation and recommend ethanol-based decontamination .
- In case of exposure, consult SDS guidelines for indole-ethanol analogs: rinse eyes with water for 15 minutes and seek medical attention .
Q. How can researchers synthesize this compound?
Methodological Answer:
- A plausible route involves reductive amination : React 1-(1H-indol-6-yl)-2-oxoethanol with methylamine in the presence of a reducing agent like sodium borohydride (NaBH4). Optimize reaction conditions (e.g., pH 7–8, ethanol solvent, 0–5°C) to minimize byproducts .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product formation using LC-MS .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
Methodological Answer:
- Conduct structure-activity relationship (SAR) studies by systematically modifying the indole ring (e.g., halogenation at position 5) or the ethanolamine side chain (e.g., substituting methylamino with ethylamino). Assess changes in receptor binding affinity using radioligand displacement assays .
- Computational tools like molecular docking (AutoDock Vina) can predict interactions with biological targets (e.g., serotonin receptors) to prioritize synthetic targets .
Q. How should researchers address contradictions in reported cytotoxicity data for this compound?
Methodological Answer:
- Replicate experiments under standardized conditions (e.g., cell line: HEK-293 vs. HepG2, incubation time: 24–48 hours). Control variables such as solvent (DMSO concentration ≤0.1%) and batch-to-batch compound purity (HPLC ≥98%) .
- Perform meta-analysis of existing data to identify trends, such as dose-dependent cytotoxicity thresholds (e.g., IC50 variability between 10–50 µM) .
Q. What methodologies are suitable for assessing the environmental impact of this compound?
Methodological Answer:
- Biodegradability : Use OECD Test Guideline 301F (manometric respirometry) to measure microbial degradation in aqueous systems .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition assays (OECD 201) .
- Bioaccumulation potential : Calculate logP (predicted 1.1) and correlate with BCF (bioconcentration factor) models .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Perform accelerated degradation studies (40–60°C, 75% RH) and monitor via HPLC. Indole derivatives typically degrade via oxidation; stabilize with antioxidants (e.g., 0.1% BHT) in amber vials .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products (e.g., nitroso derivatives) using high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
